2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting features of its structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Pharmacophore Design for p38α MAP Kinase Inhibitors
Research has explored synthetic compounds with tri- and tetra-substituted imidazole scaffolds, known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. These inhibitors, including those featuring pyridinyl substituents, aim to achieve higher binding selectivity and potency, a critical area for developing new treatments for inflammatory diseases (Scior, T. et al., 2011).
Impact on HPLC Mobile Phases
A review highlights how the composition of organic solvents affects the pH of buffered HPLC mobile phases and the pKa of analytes. This research is significant for improving the precision of chemical analysis in various scientific and industrial applications (Subirats, X. et al., 2007).
Chemistry of Fluorinated Compounds
Studies on fluorinated graphite intercalation compounds (FGICs) and their molecular dynamics offer insights into the applications of fluorinated materials in enhancing material properties such as thermal stability and chemical resistance (Panich, A., 1993).
Synthetic Approaches to Fluorinated Molecules
Research into practical synthesis methods for fluorinated biphenyls, a key intermediate for various pharmaceuticals, showcases the broader utility of fluorinated compounds in drug development and other chemical manufacturing processes (Qiu, Y. et al., 2009).
Advancements in Heterocyclic Chemistry
Recent advances in the chemistry and pharmacological aspects of 2-pyridone scaffolds emphasize the role of such structures in synthesizing a wide range of biologically active compounds. This research underlines the versatility of pyridone-based structures for drug development (Amer, M. et al., 2021).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.
Please consult with a professional chemist or a reliable database for more specific and detailed information. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-(2-fluorophenyl)-2-pyridin-2-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-12-6-2-1-5-10(12)11(9-15)13-7-3-4-8-16-13/h1-8,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXGMCWXNSTNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C2=CC=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile |
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